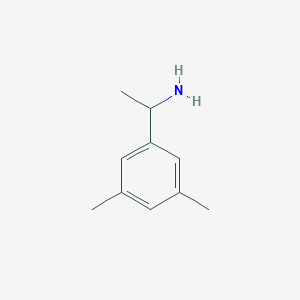

1-(3,5-Dimethylphenyl)ethan-1-amine

Description

1-(3,5-Dimethylphenyl)ethan-1-amine is a secondary amine featuring an ethylamine backbone attached to a 3,5-dimethyl-substituted benzene ring. Its molecular formula is C₁₀H₁₅N, with a molecular weight of 149.24 g/mol . The 3,5-dimethyl substitution pattern introduces steric hindrance and modulates electronic properties, distinguishing it from other phenylalkylamines.

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6,9H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGRGXSRUZMWFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenyl)ethan-1-amine can be synthesized through several methods. One common approach involves the reduction of the corresponding nitro compound, 1-(3,5-dimethylphenyl)ethan-1-one, using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. Another method involves the reductive amination of 3,5-dimethylbenzaldehyde with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylphenyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides, sulfonamides, and carbamates.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

Substitution: Acyl chlorides, sulfonyl chlorides, isocyanates

Major Products Formed:

Oxidation: Imines, nitriles

Reduction: Alkanes

Substitution: Amides, sulfonamides, carbamates

Scientific Research Applications

1-(3,5-Dimethylphenyl)ethan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its effects on biological systems, particularly its stimulant and decongestant properties.

Medicine: It has potential therapeutic applications in the treatment of conditions such as nasal congestion and hypotension.

Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)ethan-1-amine involves its interaction with trace amine-associated receptors (TAARs) and adrenergic receptors. By binding to these receptors, the compound modulates the release of neurotransmitters such as norepinephrine and dopamine, leading to its stimulant and decongestant effects. This interaction also influences various signaling pathways, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring critically influence chemical reactivity, solubility, and biological activity. Below is a comparative analysis with key analogs:

Key Observations:

- Steric vs.

- Polarity : Methoxy groups (as in 2C-D) increase polarity and hydrogen-bonding capacity, enhancing water solubility and receptor affinity. The methyl groups in the target compound reduce polarity, which may improve lipid solubility and blood-brain barrier penetration.

- Chirality : Chiral analogs (e.g., ) demonstrate the importance of stereochemistry in biological activity, though the target compound’s stereochemical data are unspecified.

Pharmacological and Functional Implications

While direct data for this compound are lacking, insights can be drawn from structurally related compounds:

- 2C Derivatives (): 2C-D and 2C-P exhibit serotonin receptor agonism due to methoxy groups aligning with receptor binding pockets. The target compound’s methyl groups may reduce affinity but enhance metabolic stability.

- Fluorinated Analogs (): Fluorine atoms improve bioavailability and resistance to oxidative metabolism, suggesting that 3,5-dimethyl substitution could similarly enhance stability but reduce solubility.

Biological Activity

1-(3,5-Dimethylphenyl)ethan-1-amine, also known as 1-(3,5-dimethylphenyl)ethylamine , is an organic compound characterized by a branched alkyl chain and a substituted phenyl group. Its molecular formula is , indicating the presence of 11 carbon atoms, 17 hydrogen atoms, and one nitrogen atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with neurotransmitter systems.

Structural Features and Implications for Biological Activity

The structural characteristics of this compound suggest that it may exhibit significant biological activity. The presence of both aromatic and aliphatic components influences its pharmacological properties. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly regarding their interactions with monoamine transporters. These interactions can lead to stimulant properties or act as inhibitors of reuptake for neurotransmitters such as dopamine and norepinephrine, which are crucial in treating conditions like depression and attention deficit hyperactivity disorder (ADHD) .

The biological activity of this compound is primarily mediated through its binding to various receptors and transporters in the brain. It acts as a ligand for adrenergic, dopaminergic, and serotonergic receptors, modulating their activity and influencing neurotransmitter release and uptake . This mechanism suggests potential applications in neuropharmacology.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their unique attributes:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 1-(2-Methylphenyl)ethan-1-amine | Aromatic ring with ethane side chain | Potentially lower activity due to less steric hindrance |

| 1-(4-Methylphenyl)ethan-1-amine | Aromatic ring with methyl substitution | Different receptor selectivity compared to the 3,5-dimethyl variant |

| N,N-Dimethyl-2-phenylethylamine | Dimethyl substitution on nitrogen | Increased lipophilicity may enhance blood-brain barrier penetration |

These comparisons highlight how variations in substituents on the aromatic ring or modifications to the amine group can significantly affect biological activity and pharmacokinetics .

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound. For instance:

- Neurotransmitter Interaction : A study demonstrated that compounds similar to this compound exhibit significant binding affinity to dopamine transporters. This suggests that they could enhance dopamine availability in synaptic clefts, potentially alleviating symptoms of mood disorders .

- Stimulant Properties : Another investigation indicated that this compound may possess stimulant properties comparable to amphetamines. The findings suggested that it could be effective in increasing alertness and cognitive function in animal models .

- High-throughput Screening : High-throughput screening methods have been employed to evaluate the biological activity of this compound against various targets. Results indicated promising activity against specific receptors involved in mood regulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.